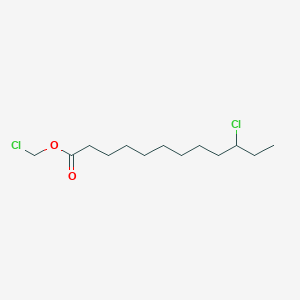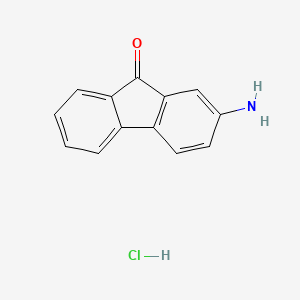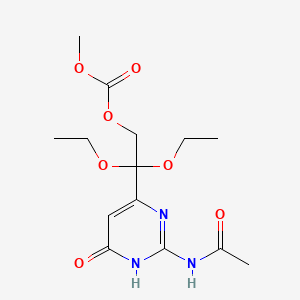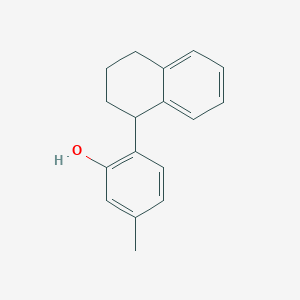
Bis(2,4,6-trichlorophenyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-trichlorophenyl) hexanedioate: is an organic compound that belongs to the class of esters. It is characterized by the presence of two 2,4,6-trichlorophenyl groups attached to a hexanedioate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl) hexanedioate typically involves the reaction of 2,4,6-trichlorophenol with hexanedioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, often toluene, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trichlorophenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Chemistry: Bis(2,4,6-trichlorophenyl) hexanedioate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be utilized as a probe or marker due to its distinct chemical properties.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential therapeutic uses.
Industry: The compound finds applications in the production of specialty chemicals, coatings, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds:
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
Comparison: Compared to these similar compounds, bis(2,4,6-trichlorophenyl) hexanedioate exhibits unique properties due to the presence of the hexanedioate moiety. This structural difference influences its reactivity, stability, and potential applications. For instance, the longer carbon chain in hexanedioate may impart different solubility and interaction characteristics compared to oxalate or malonate derivatives.
Properties
| 83254-77-7 | |
Molecular Formula |
C18H12Cl6O4 |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
bis(2,4,6-trichlorophenyl) hexanedioate |
InChI |
InChI=1S/C18H12Cl6O4/c19-9-5-11(21)17(12(22)6-9)27-15(25)3-1-2-4-16(26)28-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2 |
InChI Key |
YNBMTHOQMHKWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


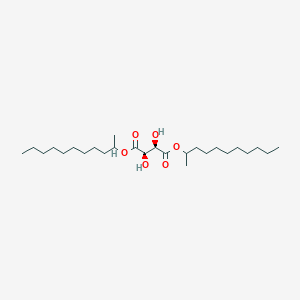
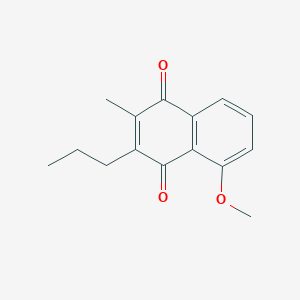
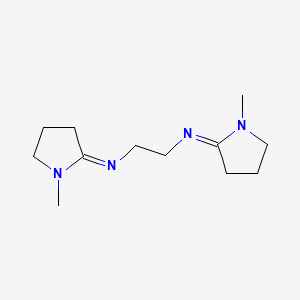


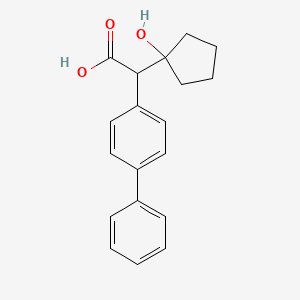
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
